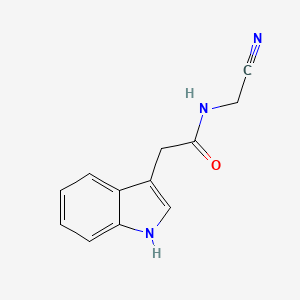
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide, also known as CMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMI belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death in cancer cells. It has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the levels of certain proteins involved in cancer progression. In the brain, N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are important for mood regulation and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations and has shown selectivity towards cancer cells and neurons. However, one limitation of using N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide, which could improve its availability for research and clinical use. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide and its potential side effects.
Synthesis Methods
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide can be synthesized using a multistep process involving the reaction of indole-3-acetic acid with cyanogen bromide and then reacting the resulting intermediate with methylamine. The final product is obtained by reacting the intermediate with acetic anhydride. The purity of the product can be improved by recrystallization using solvents such as ethanol or methanol.
Scientific Research Applications
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Research has shown that N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide has anticancer properties and can induce cell death in various cancer cell lines. It has also been found to have neuroprotective effects and can prevent the death of neurons in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(cyanomethyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-5-6-14-12(16)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLXBYBNULGMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2890998.png)


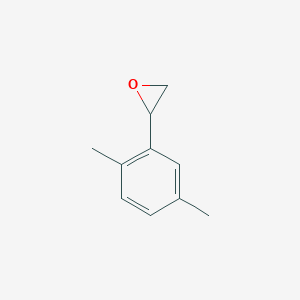
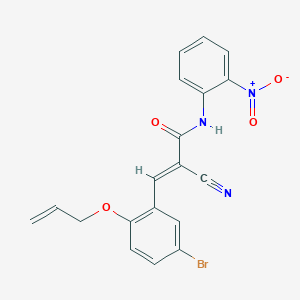
![[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2891005.png)
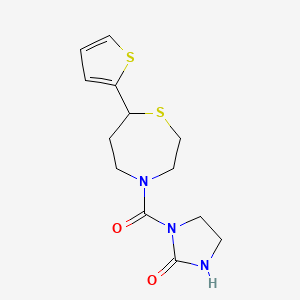

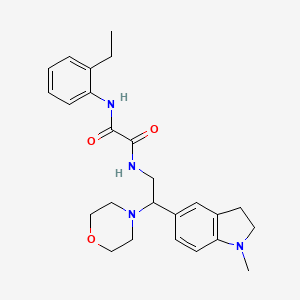
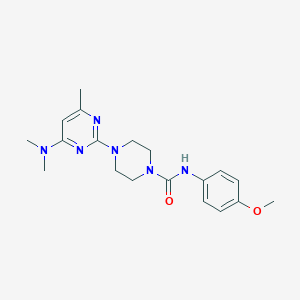

![3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2891016.png)
![4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride](/img/structure/B2891017.png)
